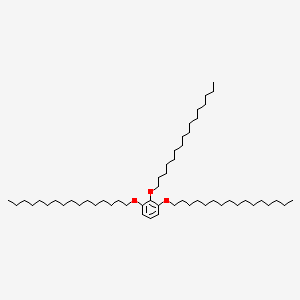

1,2,3-Tris(hexadecyloxy)benzene

Description

Properties

CAS No. |

151237-09-1 |

|---|---|

Molecular Formula |

C54H102O3 |

Molecular Weight |

799.4 g/mol |

IUPAC Name |

1,2,3-trihexadecoxybenzene |

InChI |

InChI=1S/C54H102O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49-55-52-47-46-48-53(56-50-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)57-51-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-48H,4-45,49-51H2,1-3H3 |

InChI Key |

DZORZGNDTOMRJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of 1,2,3 Tris Hexadecyloxy Benzene

Established Synthetic Pathways and Optimization Strategies

The most established and widely used method for the synthesis of 1,2,3-Tris(hexadecyloxy)benzene is the Williamson ether synthesis. This classical organic reaction involves the etherification of pyrogallol (B1678534) (benzene-1,2,3-triol) with a suitable hexadecyl halide, typically 1-bromohexadecane (B154569).

Key reagents and conditions for this synthesis are summarized in the table below:

| Component | Options | Purpose / Notes |

| Starting Material | Pyrogallol (Benzene-1,2,3-triol) | The core aromatic triol. |

| Alkylating Agent | 1-Bromohexadecane, 1-Chlorohexadecane, Hexadecyl Tosylate | Provides the C16 alkyl chains. Bromides are common due to good reactivity. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenolic hydroxyl groups to form the reactive alkoxide. |

| Solvent | N,N-Dimethylformamide (DMF), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are preferred as they facilitate the Sₙ2 reaction. crdeepjournal.org |

| Temperature | 50-100 °C | Higher temperatures increase the reaction rate but can also promote side reactions. nih.gov |

Optimization strategies often focus on improving the yield and purity of the final product while minimizing reaction times. This includes the careful selection of the base and solvent combination. Strong bases like sodium hydride ensure complete deprotonation but require anhydrous conditions, whereas weaker bases like potassium carbonate are often effective and easier to handle. researchgate.net

Mechanistic Investigations of Etherification Reactions

The etherification of pyrogallol with a primary alkyl halide like 1-bromohexadecane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. sfu.ca This mechanism involves a series of distinct steps:

Deprotonation: The base removes the acidic protons from the hydroxyl groups of pyrogallol, creating tris-phenoxide anions. These anions are potent nucleophiles.

Nucleophilic Attack: The alkoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. sfu.ca This attack occurs from the side opposite to the leaving group (the halide), in a "backside attack." nih.gov

Concerted Transition State: The reaction proceeds through a concerted mechanism where the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond occur simultaneously in a single step. nih.govsfu.ca

Inversion of Configuration: While not relevant for an achiral center like in 1-bromohexadecane, the Sₙ2 mechanism characteristically results in an inversion of stereochemistry at the electrophilic carbon. researchgate.net

Competition with elimination reactions (E2) is a potential side reaction in Williamson ether synthesis, especially with sterically hindered or secondary/tertiary alkyl halides. sfu.ca However, since 1-bromohexadecane is a primary alkyl halide, the Sₙ2 pathway is strongly favored. nih.govsfu.ca

Advanced Purification and Scale-Up Methodologies

Following the synthesis, purification of the crude this compound is crucial to remove unreacted starting materials, partially alkylated products, and other impurities. Standard laboratory techniques include:

Recrystallization: This is a common method for purifying the solid product. The crude material is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to separate the desired tris-substituted product from mono- and di-substituted intermediates based on their differing polarities.

For industrial or large-scale synthesis, efficiency and cost-effectiveness are paramount. Phase-transfer catalysis (PTC) is a powerful technique for scaling up the Williamson ether synthesis. researchgate.netjetir.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide. crdeepjournal.orgresearchgate.net This approach offers several advantages:

Use of less expensive inorganic bases like NaOH.

Milder reaction conditions and often shorter reaction times.

Elimination of the need for expensive, anhydrous polar aprotic solvents. researchgate.net

Development of Novel Synthetic Approaches

While the Williamson ether synthesis is robust, research into alternative methods continues, driven by the desire for greater efficiency, sustainability, and versatility.

Application of Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign methods, often referred to as "green chemistry." jetir.org For the synthesis of polyalkoxybenzenes like this compound, this involves:

Alternative Alkylating Agents: Replacing traditional alkyl halides with greener alternatives like dimethyl carbonate (DMC) has been explored for methylation. researchgate.net While not directly applicable for hexadecylation, this points towards a trend of seeking less toxic reagents.

Catalytic Systems: The use of ionic liquids as catalysts and solvents can offer a recyclable reaction medium. researchgate.net For instance, 1,2,3-trimethoxybenzene (B147658) has been synthesized from pyrogallic acid and DMC using an ionic liquid catalyst, achieving high yields. researchgate.net

Solvent-Free Conditions: Mechanochemical methods, which involve reactions in the solid state induced by grinding or milling, are emerging as a solvent-less alternative for etherification reactions. uni-stuttgart.de Oxidative dehydrogenative coupling is another sustainable strategy that can form C-O bonds without the need for pre-functionalized starting materials. rsc.org

Exploration of Chemo- and Regioselective Synthesis Routes

Achieving complete tris-substitution on pyrogallol is often the goal, but the ability to selectively alkylate specific hydroxyl groups is also of significant chemical interest. The three hydroxyl groups of pyrogallol have slightly different acidities and steric environments, which can, in principle, be exploited for regioselective synthesis.

Controlling the stoichiometry of the base and alkylating agent can lead to mixtures of mono-, di-, and tri-substituted products. Achieving high regioselectivity for a specific partially-alkylated isomer is challenging but can sometimes be accomplished through the use of protecting groups or by leveraging subtle differences in reactivity under carefully controlled conditions. rsc.org For instance, indium(III)-catalyzed cyclotrimerization of alkynes has been shown to produce 1,3,5-substituted benzenes with complete regioselectivity, representing an alternative route to highly substituted aromatic systems. jetir.org

Strategies for Aromatic Core and Alkyl Chain Functionalization

Once this compound is synthesized, it can be further modified to tune its properties. Functionalization can be targeted at either the central benzene (B151609) ring or the peripheral alkyl chains.

The three hexadecyloxy groups are strong activating, ortho- and para-directing groups for electrophilic aromatic substitution . vanderbilt.edulibretexts.org This means that the benzene ring is highly electron-rich and susceptible to attack by electrophiles. The directing effect of the substituents channels incoming electrophiles to the available positions on the ring.

| Position | Substituent | Directing Effect |

| C1, C2, C3 | -O(C₁₆H₃₃) | Activating, Ortho, Para-directing |

| C4, C6 | Ortho to one alkoxy group, Para to another | Highly activated positions |

| C5 | Para to C2-alkoxy, Meta to C1/C3-alkoxy | Highly activated position |

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.combyjus.comkhanacademy.orgyoutube.com Given the high activation of the ring, milder conditions may be necessary to avoid poly-substitution.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups. msu.edu However, these reactions may be complicated by the high reactivity of the substrate and potential for rearrangement or multiple substitutions.

Functionalization of the alkyl chains is less common but can be achieved through radical reactions. For example, selective C-H functionalization at the α-position (adjacent to the ether oxygen) of aryl alkyl ethers has been demonstrated using photoredox catalysis. scispace.com This allows for the introduction of new functional groups onto the long alkyl chains, which could be used to alter packing behavior in liquid crystalline phases or to attach other molecular units. researchgate.netmdpi.com

Systematic Modification of the Benzene Moiety

The benzene core of this compound, with three available positions (4, 5, and 6), is a prime target for functionalization through electrophilic aromatic substitution. The three alkoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org In this case, the available 4, 5, and 6 positions are ortho and para to the oxygen atoms, making them susceptible to substitution.

Common electrophilic substitution reactions applicable to this system include:

Nitration: Introducing a nitro group (-NO2) by reacting with a mixture of concentrated nitric acid and sulfuric acid. chemrevise.org This deactivating group can be further reduced to an amino group (-NH2), providing a site for a wide range of subsequent chemical transformations.

Halogenation: The introduction of halogens (e.g., Br, Cl) is typically achieved using a halogen carrier catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). chemrevise.org Halogenated derivatives serve as versatile intermediates for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. chemrevise.org Acylation is generally preferred as it avoids the polyalkylation issues common in Friedel-Crafts alkylation.

These modifications alter the electronic properties, polarity, and steric profile of the molecule, which in turn influences its self-assembly behavior and material characteristics. More complex synthetic routes can achieve trifunctionalization of the benzene ring, expanding the range of possible molecular architectures. google.com For instance, methods have been developed for the synthesis of various hexasubstituted benzene derivatives starting from precursors like phloroglucinol, which can undergo sequential acylation and rearrangement reactions. nrct.go.th

| Reaction | Reagents | Functional Group Introduced | Potential Impact on Properties |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | -NO₂ | Increases polarity; can be reduced to an amine (-NH₂) for further functionalization. |

| Halogenation (Bromination) | Br₂, FeBr₃ | -Br | Provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce complex substituents. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Ketone) | Introduces a polar carbonyl group, affecting intermolecular interactions and solubility. |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Introduces a strongly acidic and polar group, significantly altering solubility and electronic properties. |

Tailoring Alkyl Chain Architecture for Tunable Properties

The three hexadecyloxy chains of the molecule play a critical role in defining its liquid crystalline properties, solubility, and processing characteristics. Modifying the architecture of these chains is a powerful strategy for tuning the material's behavior on a molecular level. Key parameters that can be adjusted include chain length, branching, and the introduction of terminal functional groups.

Research on analogous discotic liquid crystals has demonstrated a clear relationship between alkyl chain length and mesophase behavior. An increase in the length of the alkyl chains generally leads to a greater number of possible mesophases and stabilizes the liquid crystalline state over a wider temperature range. mdpi.comresearchgate.net For example, in some systems, longer chains promote the formation of more ordered columnar phases. researchgate.net Conversely, shortening the chains can destabilize the mesophase, leading to lower clearing points (the temperature of transition to an isotropic liquid). researchgate.net

The introduction of structural variations within the alkyl chains can also have profound effects:

Branching: Introducing branched alkyl chains instead of linear ones can disrupt the regular packing of the molecules, often lowering melting points and affecting the type of liquid crystal phase formed.

Unsaturation: Incorporating double or triple bonds into the alkyl chains can alter the rigidity and conformation of the chains, influencing intermolecular distances and packing efficiency.

Terminal Functionalization: Attaching functional groups, such as fluorine atoms, to the end of the alkyl chains can modify the intermolecular forces and surface energy of the resulting materials. Studies on other liquid crystals have shown that terminal fluorination can impact mesophase stability and influence optical properties. semanticscholar.org

These modifications allow for the precise engineering of properties like phase transition temperatures, the type of mesophase (e.g., nematic, columnar), and the optical and electronic characteristics of the material. mdpi.comsemanticscholar.org

| Modification Type | Specific Change | Observed Effect | Reference |

|---|---|---|---|

| Chain Length | Increase in number of methylene (B1212753) units | Stabilizes mesophases, increases the number of mesophases, and raises the clearing point temperature. | mdpi.com |

| Decrease in number of methylene units | Lowers clearing point temperature; can lead to loss of liquid crystalline behavior. | researchgate.net | |

| Symmetry | Symmetrical vs. Unsymmetrical substitution | Symmetrical molecules often exhibit higher isotropization temperatures compared to unsymmetrical analogues. | researchgate.net |

| Terminal Group | Addition of terminal fluorine atoms | Influences conformation and steric effects, which can alter mesomorphic properties and reduce the optical band gap. | semanticscholar.org |

| Positional Isomerism | Varying alkoxy chain position on the aromatic core | Can determine whether the molecule behaves as a liquid crystal or an organogelator. | researchgate.net |

Advanced Structural Characterization and Supramolecular Organization of 1,2,3 Tris Hexadecyloxy Benzene Assemblies

Spectroscopic and Diffraction Probes for Molecular and Mesophase Structures

The characterization of both the molecular arrangement within a single 1,2,3-Tris(hexadecyloxy)benzene unit and the long-range order of the resulting assemblies is accomplished through a combination of nuclear magnetic resonance spectroscopy, scattering techniques, and vibrational spectroscopy. Each method provides a unique window into the structural features of the system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating the molecular structure and dynamics of this compound. In solution, high-resolution ¹H and ¹³C NMR spectroscopy confirms the molecular identity and provides information on the local environment of each atom. For instance, in compounds containing 3,4,5-tris(alkoxy)phenyl moieties, the aromatic protons of the central benzene (B151609) ring typically appear as a singlet, a testament to the molecule's symmetry. rsc.org The protons of the alkoxy chains exhibit characteristic chemical shifts: the methylene (B1212753) group protons adjacent to the oxygen atom (α-CH₂) are shifted downfield compared to the other methylene groups in the chain, with the terminal methyl (CH₃) protons appearing furthest upfield. rsc.orgcolorado.edu

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is indispensable for probing the structure and dynamics in condensed phases, such as liquid crystals and crystalline solids. mit.eduismsc2023.org By analyzing the chemical shifts, it is possible to distinguish between different polymorphs or phases. researchgate.net In the solid state, the conformation of the alkyl chains and the packing of the aromatic cores can lead to a distribution of ¹³C chemical shifts, resulting in broader lines compared to the solution state. For example, the ¹³C spectrum of a tris(keto-hydrazone) discotic molecule in CDCl₃ shows distinct peaks, but upon aggregation, these signals can broaden, indicating a more ordered, less dynamic state. acs.org The study of related discotic liquid crystals demonstrates that changes in molecular packing during phase transitions are reflected in the ssNMR spectra, providing insights into the local order of both the aromatic cores and the flexible peripheral chains. researchgate.net

| Nucleus | Assignment | Representative Chemical Shift (δ, ppm) in Solution (CDCl₃) |

| ¹H | Aromatic (Ar-H) | ~6.5 - 7.0 (singlet) |

| ¹H | Methylene (α-O-CH₂) | ~3.9 - 4.0 (triplet) |

| ¹H | Methylene (-(CH₂)₁₄-) | ~1.2 - 1.8 (multiplet) |

| ¹H | Methyl (-CH₃) | ~0.9 (triplet) |

| ¹³C | Aromatic (Ar-C-O) | ~153 |

| ¹³C | Aromatic (Ar-C-H) | ~108 |

| ¹³C | Methylene (α-O-CH₂) | ~69 |

| ¹³C | Methylene (-(CH₂)₁₄-) | ~22 - 32 |

| ¹³C | Methyl (-CH₃) | ~14 |

| Note: This table presents representative NMR data based on closely related tris(alkoxy)benzene derivatives. rsc.orgcolorado.edu Actual values for this compound may vary. |

X-ray and neutron scattering are primary techniques for determining the structure of ordered phases, such as liquid crystalline mesophases and crystalline solids, formed by this compound. Small-Angle X-ray Scattering (SAXS) probes larger length scales and is used to identify the type of liquid crystalline lattice, while Wide-Angle X-ray Scattering (WAXS) provides information on shorter-range correlations, such as the stacking distance between aromatic cores and the packing of alkyl chains. researchgate.net

For disc-shaped molecules like this compound, the most common liquid crystalline phase is the columnar phase, where the molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice. researchgate.net A typical powder X-ray diffraction pattern for a hexagonal columnar (Colₕ) phase exhibits a series of sharp reflections in the small-angle region with d-spacing ratios of 1, 1/√3, 1/√4, 1/√7, etc., corresponding to the (10), (11), (20), and (21) planes of the hexagonal lattice. researchgate.net In the wide-angle region, a broad, diffuse halo is often observed at a d-spacing of approximately 4.5 Å, which is characteristic of the liquid-like disorder of the molten aliphatic chains. acs.org A second, often sharper, peak around 3.5 Å can sometimes be resolved, corresponding to the average π-π stacking distance between the aromatic cores within the columns. wur.nl The lattice parameter 'a' of the hexagonal lattice, which represents the inter-columnar distance, can be calculated from the position of the (10) reflection. acs.org

| Region | Feature | Typical d-spacing (Å) | Structural Interpretation |

| SAXS | (10) reflection | ~30 - 40 | Inter-columnar distance in a hexagonal lattice (Lattice parameter 'a') |

| SAXS | (11) reflection | ~17 - 23 | Higher-order reflection of the hexagonal lattice |

| SAXS | (20) reflection | ~15 - 20 | Higher-order reflection of the hexagonal lattice |

| WAXS | Diffuse Halo | ~4.5 | Liquid-like packing of molten hexadecyloxy chains |

| WAXS | Broad Peak | ~3.5 | π-π stacking distance between benzene cores |

| Note: This table summarizes typical X-ray scattering data for hexagonal columnar phases of discotic molecules with long alkoxy chains. acs.orgresearchgate.netpsu.edu The d-spacings are indicative and depend on the specific molecular structure and temperature. |

Neutron scattering can provide complementary information, particularly regarding the conformation and dynamics of the hydrogen-rich alkyl chains, by utilizing deuterium (B1214612) labeling to enhance contrast.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to molecular structure, conformation, and intermolecular interactions. mpg.deacs.org In the context of this compound assemblies, these techniques are crucial for probing the non-covalent forces that drive self-organization.

The FT-IR spectrum provides clear signatures for the different parts of the molecule. The aromatic region shows characteristic C=C stretching vibrations of the benzene ring, typically between 1400 and 1620 cm⁻¹. researchgate.net The out-of-plane C-H bending modes of the substituted benzene ring are also informative. wiley-vch.de The long hexadecyloxy chains give rise to strong symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The positions and widths of these C-H stretching bands are sensitive to the conformational order of the alkyl chains; a transition from a crystalline (more ordered, all-trans) state to a liquid crystalline (less ordered, more gauche defects) state often results in a shift to higher wavenumbers and band broadening. psu.edu

Investigation of Self-Assembly Processes and Hierarchical Structures

Beyond the local molecular packing, understanding how this compound molecules organize into larger, functional architectures is critical. This involves studying the initial formation of aggregates in solution and their subsequent evolution into well-defined mesophases upon changes in concentration or temperature.

In solution, particularly in apolar organic solvents, disc-shaped molecules like this compound can self-assemble into one-dimensional columnar stacks driven primarily by solvophobic effects and π-π interactions between the aromatic cores. doi.org These primary stacks can then associate to form higher-order hierarchical structures, such as nanofibers, ribbons, or helical fibers. doi.orghiroshima-u.ac.jp The formation of these aggregates can be studied using techniques like concentration-dependent ¹H NMR, where chemical shifts of the aromatic protons change upon aggregation due to shielding effects from neighboring aromatic rings. doi.org

The entanglement of these extended nanofibers at sufficient concentrations leads to the formation of a three-dimensional network that immobilizes the solvent, resulting in an organogel. psu.eduwiley-vch.de The morphology of these networks can be visualized directly using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) on the dried gel (xerogel), which often reveal intricate, interconnected fibrous structures. psu.eduresearchgate.net The ability to form gels is strongly dependent on the balance of intermolecular forces; for instance, in related systems, the presence of long alkyl chains and intermolecular hydrogen bonding was found to be crucial for effective gelation. psu.edu For this compound, the van der Waals interactions between the long hexadecyl chains are expected to be a major contributing factor to the stability of the fibrous aggregates and subsequent gel formation. psu.edu

The thermal behavior and phase transitions of this compound are typically investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). acs.orgwarwick.ac.uk DSC measures the heat flow into or out of a sample as a function of temperature, revealing the temperatures and enthalpies of phase transitions.

Upon heating from the crystalline (Cr) state, a typical DSC thermogram for a discotic liquid crystal may show one or more endothermic peaks corresponding to crystal-to-crystal transitions, followed by a transition to a liquid crystalline (LC) phase, and finally, a transition to the isotropic (I) liquid at the clearing point. acs.orgacs.org The transition from a highly ordered crystal to a more disordered liquid crystal phase is often associated with a significant enthalpy change. acs.org Conversely, the transition from the liquid crystal phase to the isotropic liquid involves the loss of long-range orientational order and typically has a smaller enthalpy. acs.org Cooling from the isotropic liquid often reveals the reversible formation of the liquid crystalline phase, which may exhibit supercooling. colorado.eduresearchgate.net

POM is used to identify anisotropic phases like liquid crystals by their ability to rotate the plane of polarized light, producing characteristic birefringent textures. acs.org For example, a columnar phase often exhibits fan-like or spherulitic textures when viewed between crossed polarizers. psu.edu By observing these textures as a function of temperature using a hot stage, the transition temperatures identified by DSC can be visually confirmed.

| Compound Type | Transition | Typical Temperature Range (°C) | Typical Enthalpy (ΔH) |

| Discotic with long alkyl chains | Crystal → Liquid Crystal | 30 - 100 | Can be large and complex (e.g., >20 J/g) colorado.edu |

| Discotic with long alkyl chains | Liquid Crystal → Isotropic | 100 - 200 | Typically smaller (e.g., <10 J/g) colorado.eduacs.org |

| Note: This table provides representative data for discotic liquid crystals featuring multiple long alkoxy chains, analogous to this compound. colorado.eduacs.orgacs.org The exact transition temperatures and enthalpies are highly dependent on molecular structure, purity, and experimental conditions. |

Analysis of Surface-Directed Self-Assembly and Thin Film Architectures

The behavior of this compound at interfaces is critical for its application in electronic and optical devices, where performance is intrinsically linked to the molecular organization within thin films. The interaction between the molecules and a substrate can induce specific orientations and packing motifs, a phenomenon known as surface-directed self-assembly.

The nature of the substrate, its chemical functionality, and topography all play a pivotal role in guiding the alignment of the columnar structures formed by the disc-like this compound molecules. For instance, on pristine graphite (B72142) surfaces, van der Waals forces between the aromatic core of the molecule and the graphitic lattice can promote a "face-on" orientation, where the aromatic cores lie parallel to the substrate. This arrangement is often a precursor to the formation of homeotropic alignment of the columnar structures, where the columns are oriented perpendicular to the substrate. Conversely, on amorphous or modified surfaces, an "edge-on" orientation, leading to planar alignment of the columns parallel to the substrate, may be favored.

The formation of thin films of materials incorporating this compound derivatives has been explored for applications in organic electronics. The method of film deposition, such as spin-coating or solution-casting, significantly influences the resulting morphology and the degree of long-range order. Subsequent thermal annealing is a common strategy to enhance the molecular ordering and promote the formation of well-defined, large-area domains. While detailed studies focusing solely on this compound are not extensively documented in publicly accessible literature, the principles of surface-directed self-assembly observed for other discotic liquid crystals are expected to apply.

Microscopic and Imaging Techniques for Morphological Analysis

To visualize and understand the supramolecular architectures formed by this compound, a variety of high-resolution microscopic techniques are indispensable. These methods provide direct, real-space information on the morphology, orientation, and local properties of the self-assembled structures.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of thin films with nanoscale resolution. In the context of this compound assemblies, AFM can reveal the topography of the film, including the presence of molecular terraces, domains, and defects. By operating in different modes, such as tapping mode, AFM can also probe local mechanical and adhesive properties, providing insights into the packing of the molecules.

For derivatives of this compound that form nanostructures like nanoplates, AFM has been used to determine their dimensions with high precision. For instance, in studies of more complex systems containing the this compound moiety, AFM has been instrumental in measuring the height of self-assembled nanostructures. acs.org

Below is an illustrative table of the type of data that can be obtained from AFM analysis of a hypothetical this compound thin film.

| Parameter | Description | Typical Value Range |

| Roughness (Rq) | Root mean square roughness of the film surface. | 0.2 - 2 nm |

| Domain Size | Average lateral size of ordered domains. | 50 nm - 1 µm |

| Step Height | Height of molecular terraces, corresponding to the stacking distance of the molecules. | 0.4 - 0.5 nm |

Note: The values in this table are hypothetical and serve to illustrate the data obtainable with AFM.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for visualizing the larger-scale morphology and nanostructure of this compound assemblies.

SEM provides high-resolution images of the surface morphology of bulk samples or thick films. It is particularly useful for identifying the formation of larger aggregates, spherulitic structures, or dendritic patterns that can form during crystallization or self-assembly from solution.

TEM , on the other hand, offers even higher resolution and can reveal the internal structure of self-assembled objects. For materials containing the this compound unit that form nanofibers or nanoplates, TEM can be used to visualize these structures directly. acs.orgtuni.fi By preparing thin cross-sections of films or by depositing the material onto a TEM grid from a dilute solution, it is possible to observe the alignment and packing of the columnar assemblies.

The following table exemplifies the kind of morphological information that can be derived from electron microscopy studies of self-assembled structures of this compound derivatives.

| Feature | Description | Typical Dimensions |

| Nanofibers | Elongated, one-dimensional structures. | Diameter: 10-50 nm, Length: >1 µm |

| Nanoplates | Flat, two-dimensional structures. | Lateral dimensions: 100 nm - 2 µm, Thickness: 10-30 nm |

| Columnar Arrays | Ordered arrangements of molecular columns. | Inter-columnar distance: ~2-3 nm |

Note: These dimensions are based on studies of derivatives and are for illustrative purposes.

Polarizing Optical Microscopy (POM) is a fundamental technique for identifying liquid crystalline phases and observing the texture of their domains. As this compound is a component of some discotic liquid crystals, POM is essential for characterizing its mesophases. When a liquid crystalline sample is placed between crossed polarizers, its birefringent nature results in characteristic textures that are indicative of the specific phase and the orientation of the molecular directors.

This table outlines the expected POM observations for a hypothetical discotic liquid crystal based on this compound.

| Phase Transition | Temperature Range (°C) | POM Texture |

| Isotropic to Columnar | 80 - 85 | Growth of birefringent domains from the isotropic liquid. |

| Columnar | 40 - 80 | Stable mosaic or focal conic texture. |

| Columnar to Crystalline | < 40 | Loss of fluidic texture, formation of crystalline spherulites. |

Note: The temperature ranges and textures are hypothetical and for illustrative purposes.

Theoretical and Computational Modeling of 1,2,3 Tris Hexadecyloxy Benzene Systems

Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly

While quantum mechanics is ideal for studying the properties of a single molecule or small clusters, molecular dynamics (MD) simulations are necessary to explore the dynamic behavior of large ensembles of molecules over time. MD simulations model the motion of atoms and molecules, providing a virtual microscope to observe processes like self-assembly and phase transitions.

MD simulations can be performed at different levels of detail. Atomistic simulations represent every atom in the system, offering a high-resolution view of molecular interactions. nih.gov For 1,2,3-Tris(hexadecyloxy)benzene, atomistic MD would be used to study the initial stages of aggregation in a solvent, revealing how the hydrophobic hexadecyl chains collapse to minimize contact with a polar solvent and how the aromatic cores arrange themselves. rsc.org

However, the large size of the molecule and the long timescales required for self-assembly make fully atomistic simulations computationally expensive. To overcome this, coarse-grained (CG) simulations are often employed. nih.govresearchgate.net In a CG model, groups of atoms (e.g., a few CH₂ units of the alkyl chain or the entire benzene (B151609) ring) are represented as single "beads." nih.gov This simplification reduces the number of particles in the simulation, allowing for the study of larger systems over longer timescales, which is essential for observing the formation of extended structures like micelles, fibers, or liquid crystalline phases. nih.govlu.se

Table 2: Comparison of Simulation Techniques for Studying Aggregation

| Technique | Description | Advantages | Disadvantages |

| Atomistic MD | Each atom is treated as an individual particle. | High chemical detail; accurate representation of specific interactions like hydrogen bonding and π-stacking. | Computationally expensive; limited to small system sizes (~10⁶ atoms) and short timescales (~μs). nih.gov |

| Coarse-Grained MD | Groups of atoms are lumped into single interaction sites ("beads"). | Computationally efficient; allows for simulation of large systems and long timescales (ms or longer). | Loss of chemical detail; requires careful parameterization to reproduce properties of the underlying atomistic system. |

This compound is known to exhibit thermotropic liquid crystalline behavior, transitioning between different ordered phases upon changes in temperature. MD simulations are a powerful tool for studying these phase transitions at a molecular level. nih.gov By simulating the system at various temperatures, one can observe the spontaneous transition from an isotropic liquid to a more ordered phase, such as a columnar liquid crystal.

To quantify the degree of order in a given phase, an order parameter is calculated. nih.gov For a columnar phase, a key order parameter would measure the orientational alignment of the molecular cores with respect to the column axis. By monitoring the order parameter as a function of temperature, the simulation can precisely identify the phase transition temperature. nih.gov These simulations provide critical insights into how molecular structure dictates the stability and characteristics of different mesophases. nih.gov

Intermolecular Interaction Potentials and Force Field Development

The accurate simulation of molecular systems, such as those involving this compound, is critically dependent on the quality of the underlying molecular mechanics force field. A force field is a collection of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For molecules where specific, pre-parameterized force fields are not available in standard libraries like AMBER, CHARMM, or OPLS, a systematic development and parameterization process is required. This process is essential for capturing the nuanced intermolecular interactions that govern the material's bulk properties.

The development of a force field for a complex molecule like this compound involves defining the potential energy functions for both intramolecular (bonded) and intermolecular (non-bonded) interactions. The intermolecular interactions are particularly crucial for modeling the condensed-phase behavior and self-assembly characteristics of the system. These interactions are typically modeled by two main components: the van der Waals (vdW) forces and electrostatic (Coulombic) interactions.

Functional Forms of Intermolecular Potentials

The non-bonded potential energy () between two atoms, i and j, is generally expressed as the sum of a Lennard-Jones (LJ) potential and a Coulomb potential:

The Lennard-Jones term models the vdW interactions, where is the distance between the atoms, is the finite distance at which the inter-particle potential is zero (collision diameter), and is the depth of the potential well, representing the strength of the attraction. nih.govucl.ac.uk

The Coulomb term models the electrostatic interactions, where and are the partial atomic charges of the interacting atoms, and is the vacuum permittivity.

Parameterization Strategy

Quantum Mechanical Calculations : The first step involves performing ab initio or Density Functional Theory (DFT) calculations on the molecule. These calculations provide essential data, including the optimized molecular geometry, the electron distribution, and the electrostatic potential (ESP) on the molecular surface. nih.gov

Derivation of Partial Atomic Charges () : The partial charges for each atom are crucial for accurately modeling electrostatic interactions, including hydrogen bonding and dipole-dipole interactions. These are typically derived by fitting the charges to reproduce the QM-calculated ESP. nih.gov For a molecule like this compound, distinct charges would be required for the aromatic carbons, ether oxygens, aliphatic carbons in the hexadecyl chains, and their associated hydrogens.

Derivation of Lennard-Jones Parameters ( and ) : The vdW parameters define the size of the atoms and the strength of their short-range repulsive and long-range attractive (dispersion) forces. ucl.ac.uk These are often more challenging to derive from QM data alone. A common approach involves:

Analogy and Transferability : Initial parameters are often taken from existing general force fields, such as the General Amber Force Field (GAFF), by assigning atom types based on chemical environment (e.g., aromatic carbon, ether oxygen, sp³ carbon). arxiv.org

Fitting to Experimental Data : For higher accuracy, parameters can be refined by performing trial simulations and adjusting them to reproduce known experimental bulk properties, such as the liquid density and enthalpy of vaporization at a given temperature and pressure. lammpstube.com

Fitting to QM Interaction Energies : An alternative involves calculating the interaction energy between two molecules (a dimer) at various orientations and distances using QM methods. The LJ parameters are then optimized to reproduce this potential energy surface. simtk.org

For a molecule with distinct regions like this compound—an aromatic core and long aliphatic tails—a careful assignment of atom types is necessary to capture the different interaction characteristics of each part of the molecule. The table below provides an illustrative example of the non-bonded parameters that would need to be defined for a newly developed force field for this compound.

Table 1: Illustrative Non-Bonded Force Field Parameters for this compound. This table is a hypothetical representation of the types of parameters required for a molecular dynamics simulation. The values are representative and would need to be rigorously derived and validated as described.

| Atom Type | Description | Charge (q) [e] | σ [Å] | ε [kcal/mol] |

|---|---|---|---|---|

| CA | Aromatic Carbon (Benzene Ring) | -0.120 | 3.550 | 0.070 |

| HA | Aromatic Hydrogen (Benzene Ring) | +0.125 | 2.420 | 0.015 |

| OS | Ether Oxygen | -0.280 | 3.000 | 0.170 |

| CT | Aliphatic Carbon (Alkyl Chain) | -0.090 | 3.500 | 0.109 |

| HC | Aliphatic Hydrogen (Alkyl Chain) | +0.045 | 2.500 | 0.016 |

The development of a robust and validated force field is the foundational step that enables detailed theoretical and computational modeling of this compound systems, allowing for the prediction of its structural, dynamic, and thermodynamic properties in various environments.

Advanced Materials Science Applications of 1,2,3 Tris Hexadecyloxy Benzene

Organic Electronics and Charge Transport Phenomena

The field of organic electronics leverages the tunable electronic properties of carbon-based materials to create novel devices. The performance of these devices is intrinsically linked to the efficiency of charge transport within the organic semiconductor.

For organic semiconductors, charge carrier mobility is a critical parameter determining device performance. While specific experimental data for 1,2,3-Tris(hexadecyloxy)benzene is scarce, studies on other liquid crystalline semiconductors have shown that charge carrier mobility is significantly higher in more ordered smectic mesophases compared to the isotropic phase. rsc.orgresearchgate.net The long hexadecyloxy chains of this compound are expected to promote the formation of such ordered phases, which could facilitate intermolecular charge hopping, the primary mechanism for charge transport in many organic materials. The hole-carrier transport in organic semiconductors typically occurs through the intermolecular overlap of the highest occupied molecular orbitals (HOMO). researchgate.net The arrangement of the molecules in the solid state, influenced by the long alkyl chains, would therefore play a crucial role in defining the efficiency of this process.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used in its active layer. Research on liquid-crystalline polymers has demonstrated that inducing highly organized morphologies, for instance by processing in the mesophase, can significantly enhance charge-carrier mobility. nih.gov For small-molecule semiconductors, achieving large, well-aligned crystalline domains is key to high performance. nih.gov Given its potential for forming ordered liquid crystalline structures, this compound could be a candidate for solution-processed OFETs, where the self-assembly properties would be advantageous for creating uniform, crystalline thin films.

Table 1: Comparison of Charge Carrier Mobilities in Representative Organic Semiconductors

| Compound/Material Type | Highest Reported Mobility (cm²/Vs) | Reference |

| 6,13-dichloropentacene (single crystal) | 9.0 | nih.gov |

| Liquid-crystalline thieno[3,2-b]thiophene (B52689) polymers | 0.2 - 0.6 | nih.gov |

This table provides context for the range of charge carrier mobilities observed in high-performance organic semiconductors. The mobility of this compound would need to be experimentally determined to assess its competitiveness.

In Organic Photovoltaics (OPVs), the morphology of the active layer, typically a blend of a donor and an acceptor material, is critical for efficient exciton (B1674681) dissociation and charge transport. The self-assembly properties of materials like this compound could be exploited to control the nanoscale morphology of the active layer. While often used as a host or additive, its specific role would depend on its electronic energy levels (HOMO and LUMO) relative to other materials in the blend. The long alkyl chains could also influence the solubility and processing characteristics of the blend, which are important factors in device fabrication.

Photonic and Optoelectronic Device Development

The interaction of organic materials with light is central to the development of photonic and optoelectronic devices. Understanding the photophysical processes that occur upon photoexcitation is crucial for designing efficient materials.

The photophysical properties of aromatic compounds are strongly influenced by their molecular structure and environment. For related compounds like 1,3,5-tris(2-naphthyl)benzene, studies have shown that the addition of multiple aromatic groups can perturb the electronic energy levels. nih.gov The excited state dynamics, including fluorescence decay, are often complex and can involve rearrangements between different excited states. nih.gov For this compound, the electron-donating nature of the alkoxy groups would influence the energy of the frontier molecular orbitals. The long, flexible chains might also lead to different conformational isomers in solution and the solid state, which could affect the photophysical behavior. Theoretical investigations would be necessary to predict the energy gaps between electronic levels and understand the nature of the excited states. nih.gov

In Organic Light-Emitting Diodes (OLEDs), materials can function as emitters, hosts, or charge transport layers. The suitability of a material for a specific role depends on its photoluminescence quantum yield, triplet energy, and charge transport characteristics. For instance, host materials in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs require high triplet energies to efficiently confine excitons on the dopant emitter. researchgate.netfrontiersin.org

While there is no specific data on the use of this compound in OLEDs, its properties can be hypothetically considered. The long alkyl chains might make it suitable for solution-processed OLEDs. If it possesses a high triplet energy, it could be investigated as a host material for blue emissive dopants, which is a significant challenge in OLED technology. researchgate.netfrontiersin.org Its charge-carrying capabilities would also determine its potential as a component in the charge transport layers of an OLED device.

Table 2: Key Properties for OLED Host Materials

| Property | Desired Characteristic | Rationale |

| High Triplet Energy (T₁) | T₁ (host) > T₁ (dopant) | To prevent back energy transfer from the dopant to the host. |

| Good Thermal Stability | High glass transition temperature (Tg) | To ensure morphological stability of the thin film during device operation. |

| Balanced Charge Transport | Ambipolar or suitable for specific charge transport | To ensure efficient recombination of electrons and holes in the emissive layer. |

| Good Film-Forming Properties | Uniform and amorphous or microcrystalline films | To prevent shorts and ensure device reliability. |

This table outlines the general requirements for host materials in OLEDs. Experimental validation of these properties for this compound is necessary to ascertain its potential in this application.

Supramolecular Gels and Soft Materials Engineering

This compound and its derivatives are notable for their ability to form supramolecular gels. These soft materials are created through the self-assembly of low-molecular-weight gelators (LMWGs) driven by non-covalent interactions. rsc.org The resulting three-dimensional network of fibers can trap solvent molecules, leading to the formation of a gel. nih.gov

The gelation process for benzene-based LMWGs is often initiated by a change in temperature or solvent composition. For example, a solution of the gelator in a suitable solvent can be heated to form a homogeneous solution and then cooled to induce self-assembly and gel formation. The resulting gel's mechanical properties can be characterized using rheology, which measures the material's response to applied stress or strain. mdpi.com

Rheological studies can determine key parameters such as the gel's storage modulus (G') and loss modulus (G''), which indicate its stiffness and ability to dissipate energy, respectively. nih.gov The yield stress, or the minimum stress required to induce flow, is another critical parameter that defines the gel's stability. mdpi.comnih.gov The rheological properties of these gels are highly dependent on the molecular structure of the gelator, the solvent used, and the concentration of the gelator. nih.gov For instance, small changes in the end groups of the gelator molecule can lead to significant differences in gel strength. nih.gov

The morphology of the self-assembled structures within the gel, such as fibers or ribbons, can be visualized using techniques like scanning electron microscopy (SEM). nih.gov This provides insight into how the molecular-level interactions translate to the macroscopic properties of the gel.

A particularly exciting area of research is the development of stimuli-responsive gels. nih.govcapes.gov.brrsc.org These "smart" materials can undergo a reversible gel-to-sol transition in response to external stimuli such as light, heat, pH changes, or the presence of specific chemicals. nih.govrsc.orgnih.gov This responsiveness is due to the dynamic and reversible nature of the non-covalent bonds that hold the gel network together. nih.gov

For example, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives have been used to create gels that respond to various stimuli. nih.govrsc.org The introduction of specific functional groups into the gelator molecule can be used to tune its response to different triggers. nih.gov For instance, the presence of a hydroxyl group can influence the gel's response to the addition of salts. nih.gov

The ability to control the gel-sol transition with external stimuli opens up possibilities for applications such as actuators, sensors, and drug delivery systems. nih.govcapes.gov.br For example, a light-responsive gel could be used to create a light-controlled shutter, where the gel becomes opaque or transparent upon irradiation with light of a specific wavelength. rsc.org

Chemical Sensing and Recognition Platforms

The unique molecular architecture of this compound derivatives makes them promising candidates for the development of chemical sensors. sci-hub.seresearchgate.net These sensors operate on the principle of molecular recognition, where the gelator molecules are designed to selectively bind to specific analytes. sci-hub.se

The design of effective molecular receptors involves creating a binding site within the gelator molecule that is complementary in shape, size, and chemical properties to the target analyte. sci-hub.seresearchgate.net The 1,2,3-triazole group, often incorporated into the gelator structure via "click chemistry," has proven to be a versatile component in the design of chemosensors for a variety of metal ions and small organic molecules. sci-hub.seresearchgate.net

The binding of an analyte to the receptor can trigger a detectable change in the material's properties, such as its color, fluorescence, or electrochemical behavior. sci-hub.seresearchgate.net For example, the binding of a metal ion to a gelator containing a fluorescent group can lead to either an enhancement or a quenching of the fluorescence, providing a clear signal of the analyte's presence. sci-hub.se Computational methods, such as molecular docking and molecular dynamics simulations, can be used to understand the binding interactions between the receptor and the analyte at the molecular level. nih.gov

To enhance the selectivity and discriminatory power of chemical sensors, individual sensing elements can be combined into a sensor array, sometimes referred to as an "electronic nose." nih.govresearchgate.net Each sensor in the array can be designed to have a slightly different response to a range of analytes. nih.gov By analyzing the pattern of responses from all the sensors in the array, it is possible to identify and quantify the components of a complex mixture of chemicals. nih.govresearchgate.net

For instance, an array of chemiresistors based on metal oxide semiconductors with different catalytic overlayers has been used to selectively detect and discriminate between volatile aromatic compounds like benzene (B151609), toluene, and xylene. nih.govresearchgate.net The data from the sensor array can be analyzed using statistical methods like principal component analysis (PCA) to visualize the distinct response patterns for different analytes. nih.gov This approach allows for the highly selective detection of specific target molecules even in the presence of interfering substances. nih.govresearchgate.net

Nanoscience and Nanotechnology Interfaces

The distinct segregation of the polarizable aromatic head group and the nonpolar alkyl tails in this compound facilitates its interaction with and organization on various surfaces and at interfaces. This property is harnessed in the bottom-up fabrication of complex nanostructures and in modifying the surface properties of nanomaterials to enhance their stability and functionality.

Controlled Fabrication of 1D and 2D Nanostructures

The ability of this compound and its derivatives to self-assemble into well-defined one-dimensional (1D) and two-dimensional (2D) nanostructures is a cornerstone of its application in nanotechnology. This process is governed by a delicate interplay of non-covalent interactions, including van der Waals forces between the hexadecyloxy chains and π-π stacking of the benzene rings.

Research on analogous molecules has demonstrated that the 1,2,3-tris(alkoxy)benzene motif is a powerful driver for forming ordered assemblies. For instance, a pentacene (B32325) derivative functionalized with 1,2,3-tris(dodecyloxy)benzene has been shown to self-assemble into one-dimensional nanofibers. tuni.fi In this case, the long alkyl chains play a crucial role in directing the organization of the larger aromatic cores into well-defined fibrous structures.

Furthermore, a closely related compound, 5-isocyano-1,2,3-tris(hexadecyloxy)benzene, has been observed to self-assemble into 2D nanostructures in the form of nanoplates and molecular vesicles when dispersed in a hexane-dichloromethane solvent mixture. acs.org The formation of these structures is a cooperative process driven by a combination of Rh(I)···Rh(I) interactions (in the case of its metal complex), π-π stacking, and critically, hydrophobic interactions between the long hexadecyloxy chains. acs.org Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have been instrumental in visualizing these self-assembled structures, revealing nanoplates with diameters of 150–200 nm and lengths of 1–2 µm. acs.org

The formation of such ordered structures is often dependent on external factors such as solvent composition and temperature. The principle of using molecules with a planar core and flexible side chains to form layered structures is also evident in the study of liquid crystals. Molecules with similar rod-like or disc-like shapes, like this compound, are known to form various liquid crystalline phases, such as nematic and smectic phases, which represent states of matter with long-range orientational order and, in the case of smectic phases, one-dimensional positional order into layers. uh.edumerckgroup.comwikipedia.orglibretexts.org This inherent tendency to form ordered, layered structures is fundamental to the fabrication of 2D nanomaterials.

The table below summarizes findings on the self-assembly of a derivative of this compound, highlighting the role of the molecular structure in directing the formation of specific nanostructures.

| Derivative of this compound | Solvent System | Resulting Nanostructure | Key Driving Interactions |

| 5-Isocyano-1,2,3-tris(hexadecyloxy)benzene Complex | Hexane-Dichloromethane | Nanoplates and Nanovesicles | Rh(I)···Rh(I) interactions, π-π stacking, Hydrophobic interactions acs.org |

Surface Functionalization for Nanosystem Stabilization

The amphiphilic character of this compound makes it a candidate for use as a stabilizing agent for nanosystems, such as metallic nanoparticles. The three long hexadecyloxy chains can provide a robust steric barrier, preventing the aggregation and subsequent loss of function of nanoparticles in colloidal suspensions.

While direct studies on the use of this compound as a nanoparticle stabilizer are not extensively documented in the reviewed literature, the principle is well-established with analogous molecular structures. For example, tripodal molecules based on a central benzene core, similar to the structure of this compound, have been synthesized and used as capping agents to create stable gold nanoparticles. The tripodal design ensures a strong and encompassing interaction with the nanoparticle surface.

The stabilizing effect of such capping agents is crucial in many applications of nanoparticles, from catalysis to biomedical imaging. The length and nature of the alkyl chains can be tailored to control the solubility of the nanoparticles in different media and to modulate their interaction with their environment. The research on a rhodium complex of 5-isocyano-1,2,3-tris(hexadecyloxy)benzene showed that the dimerization constant, a measure of self-aggregation, increased with the length of the alkyl chains, highlighting the significant role of hydrophobic interactions provided by these chains. acs.org This strong tendency for intermolecular association can be translated to the effective coating and stabilization of nanoparticle surfaces.

The table below outlines the properties of the hexadecyloxy chains of this compound that are relevant for the surface functionalization and stabilization of nanosystems.

| Property of Hexadecyloxy Chains | Relevance to Nanosystem Stabilization |

| Length and Flexibility | Provides a significant steric barrier to prevent nanoparticle aggregation. |

| Hydrophobicity | Enhances solubility in non-polar solvents and promotes strong adsorption onto hydrophobic surfaces. |

| Multiple Chains (Tripodal Nature) | Allows for multidentate binding to the nanoparticle surface, leading to enhanced stability of the coating. |

Future Research Directions and Unexplored Avenues

Integration into Multifunctional and Hybrid Material Systems

The creation of multifunctional and hybrid materials represents a significant frontier in materials science. The self-assembling nature of 1,2,3-Tris(hexadecyloxy)benzene provides a foundational scaffold for the incorporation of other components, leading to materials with combined or enhanced properties. Future research will likely focus on creating composite systems where this compound directs the organization of nanoparticles, polymers, or other functional molecules. These hybrid materials could exhibit novel electronic, optical, or catalytic properties arising from the synergistic interactions between the organized components.

Development of In-Operando and Time-Resolved Characterization Methods

To fully understand and engineer the behavior of this compound-based systems, it is crucial to observe their dynamic processes in real-time and under operational conditions. The development and application of in-operando and time-resolved characterization techniques will be instrumental. Methods such as time-resolved X-ray scattering and spectroscopy can provide unprecedented insights into the kinetics of self-assembly, phase transitions, and the response of the material to external stimuli like electric or magnetic fields. This deeper understanding will enable the precise control and design of materials with tailored dynamic functionalities.

Synergistic Approaches with Machine Learning for Materials Discovery

The vast parameter space involved in designing new materials with desired properties presents a significant challenge. Machine learning (ML) offers a powerful tool to accelerate the discovery and optimization of materials based on this compound and its derivatives. researchgate.netacs.org By training ML models on existing experimental and computational data, researchers can predict the properties of new, unsynthesized compounds and identify promising candidates for specific applications. aimaterialsworkshop.orgacs.orgmdpi.com This synergistic approach, combining high-throughput virtual screening with targeted experimental validation, has the potential to dramatically shorten the materials development cycle. acs.org For instance, ML could be used to predict how modifications to the alkyl chain length or the benzene (B151609) core of similar molecules would affect their liquid crystalline behavior or electronic properties. researchgate.net

Sustainable Synthesis and Circular Economy Considerations

As with all chemical products, the environmental impact of producing this compound is a critical consideration. Future research will increasingly focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable starting materials. Furthermore, the principles of a circular economy, which emphasize recycling and reusing materials, will become more prominent. lanxess.comchemsec.org This includes investigating the lifecycle of materials derived from this compound and developing methods for their degradation and recycling, potentially through catalytic processes that break down the material into reusable chemical building blocks. chemicalprocessing.comwernersiemens-stiftung.ch The goal is to create a closed-loop system where the value of the constituent molecules is retained, minimizing environmental pollution. industrylinqs.com

Exploration of Biomimetic Systems and Interfaces

The self-assembly of molecules in nature provides a rich source of inspiration for the design of new materials. The ability of this compound to form ordered structures at interfaces is particularly relevant for creating biomimetic systems. Future research may explore its use in constructing artificial cell membranes, platforms for biosensing, or as a scaffold for tissue engineering. The interaction of these synthetic systems with biological molecules and cells will be a key area of investigation, potentially leading to new biomedical technologies and a deeper understanding of biological processes. researchgate.net The development of bioisosteres, which are molecules that can mimic the biological activity of other compounds, is an active area of research where benzene derivatives are being explored. nih.govcolab.ws

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.